Diethyl 2-acetoxy-3-bromosuccinate
Description
Diethyl 2-acetoxy-3-bromosuccinate is a brominated succinate derivative featuring an acetoxy group at position 2 and a bromine atom at position 2. Its structure combines ester functionalities (diethyl groups), a bromo substituent, and an acetylated hydroxyl group, making it a versatile intermediate in organic synthesis. Brominated succinates are often utilized in pharmaceuticals, agrochemicals, and asymmetric synthesis due to their electrophilic bromine and ester leaving groups .
Properties
IUPAC Name |
diethyl 2-acetyloxy-3-bromobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXOXZYBOQKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds exhibit high structural similarity to Diethyl 2-acetoxy-3-bromosuccinate, as indicated by similarity scores (0.85–0.98) in :
| Compound Name | CAS Number | Key Substituents | Ester Groups | Similarity Score |
|---|---|---|---|---|
| Diethyl 2-bromo-3-oxosuccinate | 18903-16-7 | 2-bromo, 3-oxo | Diethyl | 0.85 |
| Dimethyl 3-bromo-2-oxopentanedioate | 148728-48-7 | 3-bromo, 2-oxo, pentanedioate backbone | Dimethyl | 0.98 |
| 3-Bromo-2-oxo-butyric acid ethyl ester | 57332-84-0 | 3-bromo, 2-oxo, butyric acid backbone | Ethyl | 0.95 |
Key Observations:
- Diethyl 2-bromo-3-oxosuccinate (0.85 similarity): Replaces the acetoxy group with a ketone (oxo) at position 3. The oxo group enhances electrophilicity, favoring nucleophilic additions, whereas the acetoxy group in the target compound may act as a better leaving group in substitution reactions .
- Dimethyl 3-bromo-2-oxopentanedioate (0.98 similarity): Features methyl esters and a longer pentanedioate backbone. The extended carbon chain may alter solubility in polar solvents .
- 3-Bromo-2-oxo-butyric acid ethyl ester (0.95 similarity): Shorter carbon backbone (butyric acid vs.
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